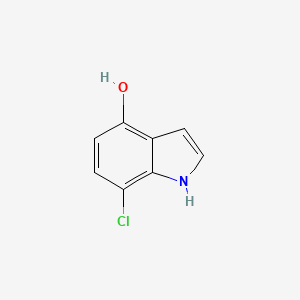

7-chloro-1H-indol-4-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6ClNO |

|---|---|

Molecular Weight |

167.59 g/mol |

IUPAC Name |

7-chloro-1H-indol-4-ol |

InChI |

InChI=1S/C8H6ClNO/c9-6-1-2-7(11)5-3-4-10-8(5)6/h1-4,10-11H |

InChI Key |

DKGLLKSEKJTDBK-UHFFFAOYSA-N |

SMILES |

C1=CC(=C2C(=C1O)C=CN2)Cl |

Canonical SMILES |

C1=CC(=C2C(=C1O)C=CN2)Cl |

Origin of Product |

United States |

Elucidation of Reactivity Profiles and Strategic Functionalization Studies of 7 Chloro 1h Indol 4 Ol

Investigation of Electrophilic Aromatic Substitution Patterns on the 7-Chloro-1H-indol-4-ol Core

Electrophilic aromatic substitution (EAS) is a hallmark reaction of indoles, driven by the electron-rich nature of the heterocyclic ring system. The regiochemical outcome of such reactions on the this compound nucleus is governed by the combined directing effects of the indole (B1671886) nitrogen, the C4-hydroxyl group, and the C7-chloro substituent.

Indole Nucleus Effect : The indole ring itself is highly activated towards electrophilic attack, with the C3 position being the most nucleophilic due to its ability to delocalize the positive charge of the intermediate sigma complex onto the nitrogen atom. researchgate.net

C4-Hydroxyl Effect : The hydroxyl group is a strongly activating, ortho, para-directing group. It enhances the electron density of the aromatic ring through resonance, further activating the C3 position (para) and the C5 position (ortho).

C7-Chlorine Effect : The chlorine atom is a deactivating substituent due to its inductive electron-withdrawing effect. However, through resonance, it is ortho, para-directing, influencing the C6 position (ortho). google.com

The interplay of these factors suggests a clear hierarchy of reactivity. The C3 position is overwhelmingly the most favored site for electrophilic attack due to the synergistic activation from the indole nitrogen and the para-directing hydroxyl group. The C5 position is the second most likely site, activated by the ortho-directing hydroxyl group. The C6 and C2 positions are significantly less favored. Common EAS reactions like halogenation, nitration, and Friedel-Crafts acylation would be expected to proceed with high selectivity at the C3 position. researchgate.net

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction Type | Electrophile | Predicted Major Product | Predicted Minor Product(s) |

|---|---|---|---|

| Halogenation | Br₂, Cl₂, I₂ | 3-Halo-7-chloro-1H-indol-4-ol | 5-Halo-7-chloro-1H-indol-4-ol |

| Nitration | HNO₃/H₂SO₄ | 3-Nitro-7-chloro-1H-indol-4-ol | 5-Nitro-7-chloro-1H-indol-4-ol |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 3-Acyl-7-chloro-1H-indol-4-ol | 5-Acyl-7-chloro-1H-indol-4-ol |

Analysis of Nucleophilic Substitution Reactions Involving the C7-Chlorine and C4-Hydroxyl Centers

Nucleophilic substitution on the this compound core can be considered at two distinct sites: the C7-chlorine and the C4-hydroxyl group.

C7-Chlorine: Nucleophilic aromatic substitution (SNAr) of the chlorine atom at C7 is predicted to be challenging. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. prepchem.com In this molecule, the C4-hydroxyl and the indole nitrogen are electron-donating, which deactivates the ring toward nucleophilic attack. Therefore, direct displacement of the C7-chlorine via a classical SNAr mechanism would likely require harsh reaction conditions or would not be feasible. Alternative pathways, such as transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki coupling), would be more viable strategies for functionalizing the C7 position by replacing the chlorine atom.

C4-Hydroxyl Group: The C4-hydroxyl group is a poor leaving group for nucleophilic substitution on an aromatic ring. Direct displacement is not a viable pathway. However, its reactivity can be enhanced by converting it into a better leaving group, such as a sulfonate ester (e.g., tosylate or triflate). Once activated, this position could potentially undergo nucleophilic substitution, although such reactions are less common than cross-coupling approaches.

Directed C–H Functionalization Strategies for this compound

Directing group-assisted C–H functionalization has emerged as a powerful tool for regioselective modification of otherwise unreactive C–H bonds, particularly on the benzene (B151609) core of indoles. nih.gov This strategy typically involves the installation of a directing group (DG) on the N1 nitrogen of the indole. The DG coordinates to a transition metal catalyst (e.g., palladium, rhodium, iridium) and directs it to activate a specific C–H bond, usually at an ortho position like C2 or C7. nih.gov

For this compound, a directing group installed at the N1 position would primarily direct functionalization towards the C2 position, as the C7 position is already substituted. The steric and electronic properties of the C7-chloro and C4-hydroxyl groups would influence the efficiency of such a transformation.

Transition metal-catalyzed C–H alkylation and arylation reactions provide direct methods for forming C-C bonds.

C-Arylation: Palladium-catalyzed C-H arylation is a well-established method for functionalizing indoles. researchgate.net For instance, directing groups on the N1 position, such as a phosphinoyl group, can direct the C-H arylation to the C7 position with high selectivity using a Pd(OAc)₂ catalyst and an appropriate ligand. researchgate.net While the C7 position of the target molecule is blocked, similar strategies employing different directing groups have been used to achieve functionalization at other positions on the indole's benzene ring, such as C4, C5, and C6. nih.gov

C-Alkylation: Rhodium-catalyzed reactions are frequently employed for C-H alkylation. snnu.edu.cnacs.org For example, dimeric Rh(II) complexes can catalyze the regioselective coupling of NH-indoles with diazo compounds. snnu.edu.cn The regioselectivity can be influenced by hydrogen-bonding effects, leading to alkylation at the C6 or C7 positions. acs.org For a substrate like this compound, after protection of the N1 and C4-OH groups, such methodologies could potentially be adapted to target the C5 or C6 positions.

Table 2: Examples of Directed C-H Functionalization on Indole Scaffolds

| Position | Reaction Type | Catalyst / Reagents | Substrate Example | Reference |

|---|---|---|---|---|

| C7 | Arylation | Pd(OAc)₂, Pyridine Ligand, Ar-B(OH)₂ | N-P(O)tBu₂-indole | nih.gov |

| C6 | Alkylation | Rh₂(S-PTTL)₄, Diazo Ester | 2-Phenylindole | snnu.edu.cnacs.org |

| C2 | Alkylation | [RhCp*Cl₂]₂, AgTFA, Nitroalkene | N-Pyridyl-indole | acs.org |

Achieving stereocontrol during C–H functionalization is a significant challenge that is often addressed by using chiral catalysts. Enantioselective C–H functionalization of indoles has been successfully developed, primarily for the C2 and C3 positions. For instance, rhodium(II) catalysts bearing chiral carboxylate ligands have been used for the enantioselective insertion of carbene intermediates (from diazo compounds) into the C3–H bond of indoles. acs.orgnih.gov Nickel-catalyzed enantioselective C-H functionalization using chiral N-heterocyclic carbene (NHC) ligands has also been reported, providing access to valuable chiral tetrahydropyridoindoles. researchgate.net

While these methods have not been specifically reported for this compound, they establish a proof of principle. The development of chiral catalysts capable of directed, enantioselective C–H functionalization on the substituted benzene ring of complex indoles remains an active area of research.

Comprehensive Study of Oxidative and Reductive Transformations of this compound

The redox chemistry of the this compound core is influenced by its electron-rich nature and the presence of susceptible functional groups.

Oxidative Transformations: The indole ring is sensitive to oxidation, which can yield a variety of products. nih.gov

Oxidation to Oxindoles: Under specific conditions, such as with N-bromosuccinimide (NBS) or certain metal catalysts, indoles can be oxidized to 2-oxindoles or 3-oxindoles. nih.gov Given the electron-donating hydroxyl group, the this compound ring is highly activated and may be prone to such transformations.

Ring-Opening Oxidation: Stronger oxidizing agents (e.g., ozone, KMnO₄) can lead to cleavage of the C2-C3 double bond, resulting in the formation of anthranilic acid derivatives.

Oxidative Coupling: In the presence of catalysts, oxidative coupling reactions can occur, potentially leading to dimerized indole products.

Reductive Transformations:

Catalytic Hydrogenation: The C2-C3 double bond of the indole can be selectively reduced under catalytic hydrogenation (e.g., H₂, Pd/C) to yield the corresponding 7-chloro-4-hydroxyindoline. Under more forcing conditions, reduction of the benzene ring can occur.

Reductive Dehalogenation: The C7-chlorine bond can be cleaved via hydrogenolysis using catalysts like palladium on carbon in the presence of a hydrogen source. This reaction would yield 1H-indol-4-ol.

Birch Reduction: Reduction with sodium or lithium in liquid ammonia (B1221849) could potentially reduce the benzene ring, affording dihydroindole derivatives.

Table 3: Potential Oxidative and Reductive Transformations

| Transformation | Reagents | Potential Product(s) |

|---|---|---|

| Oxidation | Oxone, KBr | 7-Chloro-1,3-dihydro-2H-indol-2-one |

| Oxidation (strong) | O₃, then reductive workup | 2-Amino-3-chloro-6-hydroxybenzoic acid derivatives |

| Reduction | H₂, Pd/C (mild) | 7-Chloro-4-hydroxyindoline |

| Reductive Dehalogenation | H₂, Pd/C, base | 1H-Indol-4-ol |

Derivatization Pathways and Chemical Modifications of the C4-Hydroxyl Group and N1-Nitrogen Atom

The N1-nitrogen and C4-hydroxyl groups are key handles for the further derivatization of the this compound scaffold.

C4-Hydroxyl Group: As a phenolic hydroxyl group, the C4-OH is acidic and can be readily deprotonated by a base. The resulting phenoxide is a potent nucleophile, enabling a range of derivatization reactions.

O-Alkylation (Etherification): Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base (e.g., K₂CO₃, NaH) would yield the corresponding C4-alkoxy ethers via a Williamson ether synthesis. google.com

O-Acylation (Esterification): Treatment with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) would produce C4-ester derivatives.

N1-Nitrogen Atom: The N–H proton of the indole is weakly acidic and can be removed by a suitable base (e.g., NaH, K₂CO₃) to generate the indolyl anion, a powerful nucleophile. nih.gov

N-Alkylation: The indolyl anion readily reacts with various alkylating agents (alkyl halides, tosylates) to afford N1-alkylated products. nih.gov

N-Acylation: Reaction with acylating agents provides N1-acylindoles. This modification is often used to protect the nitrogen or to alter the electronic properties of the indole ring. nih.gov

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) yields N1-sulfonylindoles, which are common protecting groups and are also used as directing groups in C–H functionalization reactions.

Table 4: Summary of Derivatization Pathways

| Site | Reaction | Reagents | Product Class |

|---|---|---|---|

| C4-OH | O-Alkylation | R-X, Base (e.g., K₂CO₃) | 4-Alkoxy-7-chloroindole |

| C4-OH | O-Acylation | RCOCl, Base (e.g., Pyridine) | 4-Acyloxy-7-chloroindole |

| N1-H | N-Alkylation | R-X, Base (e.g., NaH) | 1-Alkyl-7-chloro-1H-indol-4-ol |

| N1-H | N-Acylation | RCOCl, Base (e.g., Pyridine) | 1-Acyl-7-chloro-1H-indol-4-ol |

| N1-H | N-Sulfonylation | RSO₂Cl, Base (e.g., NaH) | 1-Sulfonyl-7-chloro-1H-indol-4-ol |

Computational and Theoretical Investigations of 7 Chloro 1h Indol 4 Ol

Advanced Quantum Chemical Calculations on 7-Chloro-1H-indol-4-ol

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. For this compound, these methods can predict a range of parameters that govern its stability and reactivity.

The electronic character of this compound is largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.govresearchgate.netaimspress.com

For an indole (B1671886) system, the HOMO is typically a π-orbital distributed across the bicyclic ring, indicating that this region is the primary site for electrophilic attack. The presence of the electron-donating hydroxyl (-OH) group at the 4-position and the electron-withdrawing, yet π-donating, chloro (-Cl) group at the 7-position will modulate the energy and distribution of these orbitals. The hydroxyl group is expected to raise the HOMO energy, making the molecule more susceptible to oxidation, while the chloro group will have a more complex influence due to the interplay of its inductive and resonance effects.

An electrostatic potential map (MEP) provides a visual representation of the charge distribution on the molecule's surface. researchgate.netresearchgate.net For this compound, the MEP would likely show regions of negative potential (electron-rich) around the oxygen atom of the hydroxyl group and the nitrogen atom of the indole ring, suggesting these are sites for electrophilic attack and hydrogen bonding. researchgate.net Conversely, positive potential (electron-poor) would be expected around the hydrogen atom of the hydroxyl group and the N-H group, indicating their susceptibility to nucleophilic attack.

Table 1: Predicted Frontier Orbital Energies for a Substituted Indole Derivative (Illustrative Example)

| Orbital | Energy (eV) |

| HOMO | -5.87 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 4.64 |

This table provides illustrative data for a substituted indole derivative, as specific computational results for this compound are not available. The values demonstrate the typical energy ranges for such compounds.

Computational methods, such as Time-Dependent DFT (TD-DFT), can be used to predict the electronic transitions and thus the UV-Vis absorption spectra of molecules. chemrxiv.orgresearchgate.net The indole chromophore is known for its distinct absorption bands in the ultraviolet region. chemrxiv.org Substituents on the indole ring can cause a bathochromic (red) or hypsochromic (blue) shift in these absorption maxima.

For this compound, the hydroxyl and chloro groups are expected to induce a bathochromic shift compared to the parent indole molecule. The specific wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths can be calculated to provide a theoretical UV-Vis spectrum. These theoretical predictions are invaluable for interpreting experimental spectroscopic data and understanding the photophysical properties of the molecule.

Molecular Dynamics Simulations and Conformational Analysis of this compound

While the indole ring system is rigid, the hydroxyl group at the 4-position introduces a degree of conformational flexibility. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of this compound and its interactions with solvent molecules.

The orientation of the hydroxyl group relative to the indole ring can be characterized by a key dihedral angle. MD simulations can reveal the preferred conformations and the energy barriers between them. Furthermore, in a solvent like water, MD can simulate the hydrogen bonding network between the hydroxyl and N-H groups of the indole and the surrounding water molecules. This provides insight into the solvation dynamics and the influence of the solvent on the molecule's conformation and reactivity.

Mechanistic Insights Derived from Computational Modeling of Reactions Involving this compound

Computational modeling is a powerful tool for elucidating reaction mechanisms at the atomic level. For this compound, several types of reactions could be investigated. A key area of interest for indoles is electrophilic substitution. Computational studies can map the potential energy surface for the attack of an electrophile at different positions on the indole ring. The presence of the activating hydroxyl group and the deactivating/directing chloro group would make such a study particularly insightful for predicting the regioselectivity of these reactions.

Transition state theory combined with quantum chemical calculations can be used to determine the activation energies for different reaction pathways, allowing for the prediction of the most favorable mechanism. For example, the mechanism of oxidation or the reaction with free radicals could be modeled to understand the molecule's antioxidant potential.

Development of Structure-Property Relationships from Theoretical and Computational Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its biological activity or physical properties. nih.gov Theoretical and computational studies are essential for developing these models by providing a wide range of molecular descriptors.

For a series of substituted indoles including this compound, computational chemistry can be used to calculate descriptors such as:

Electronic descriptors: HOMO and LUMO energies, dipole moment, and partial atomic charges.

Steric descriptors: Molecular volume, surface area, and specific conformational parameters.

Topological descriptors: Indices that describe the connectivity of the molecule.

These descriptors can then be correlated with experimentally determined properties (e.g., solubility, binding affinity to a biological target) using statistical methods like multiple linear regression or machine learning algorithms. Such models can then be used to predict the properties of new, unsynthesized indole derivatives, thereby guiding the design of molecules with desired characteristics.

Advanced Analytical Characterization Techniques for 7 Chloro 1h Indol 4 Ol

Comprehensive Spectroscopic Analysis for Precise Structural Elucidation (NMR, IR, HRMS)

Spectroscopic techniques are paramount in delineating the molecular architecture of 7-chloro-1H-indol-4-ol. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) collectively provide a detailed electronic and vibrational snapshot of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are instrumental in mapping the carbon-hydrogen framework of the indole (B1671886) ring.

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to each proton on the indole scaffold. The proton on the nitrogen (N-H) of the indole ring typically appears as a broad singlet at a downfield chemical shift. The protons on the aromatic portion of the ring will show characteristic splitting patterns (doublets, triplets, or multiplets) depending on their coupling with neighboring protons. The presence of the electron-withdrawing chlorine atom and the electron-donating hydroxyl group will influence the chemical shifts of the adjacent aromatic protons.

¹³C NMR: The carbon-13 NMR spectrum provides information on the number and electronic environment of the carbon atoms. The carbon atoms attached to the chlorine and hydroxyl groups will experience significant shifts in their resonance frequencies. The signals for the carbons of the indole ring will appear in the aromatic region of the spectrum.

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for the N-H and O-H stretching vibrations, typically in the region of 3200-3600 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be observable.

High-Resolution Mass Spectrometry (HRMS): HRMS is employed to determine the precise mass of the molecular ion, which allows for the confirmation of the elemental composition of this compound. The high accuracy of this technique helps to distinguish the target compound from other molecules with the same nominal mass.

| Technique | Expected Observations for this compound |

| ¹H NMR | Broad singlet for N-H proton; Distinct aromatic proton signals with coupling patterns influenced by chloro and hydroxyl substituents. |

| ¹³C NMR | Signals for all carbon atoms, with those bonded to Cl and OH being significantly shifted. |

| IR | Characteristic absorption bands for N-H and O-H stretching; Aromatic C-H and C=C stretching bands. |

| HRMS | Accurate mass measurement of the molecular ion, confirming the elemental formula C₈H₆ClNO. |

Sophisticated Chromatographic Techniques for High-Resolution Purity and Isomer Separation (TLC, HPLC)

Chromatographic methods are essential for assessing the purity of this compound and for separating it from any potential isomers or impurities.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique for monitoring the progress of a reaction and for preliminary purity assessment. science.gov By using an appropriate solvent system, a spot corresponding to this compound can be visualized on a TLC plate, and its retention factor (Rf) value can be determined. The presence of a single spot suggests a high degree of purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical tool for the quantitative determination of purity and for the separation of closely related compounds. science.gov A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, would be suitable for the analysis of this compound. The retention time of the compound is a characteristic parameter under specific chromatographic conditions. High-performance thin-layer chromatography (HPTLC) can also be employed for quantitative analysis and has been shown to be a cost-effective alternative to HPLC in some cases. science.gov

| Technique | Application for this compound | Key Parameters |

| TLC | Rapid purity assessment and reaction monitoring. | Retention Factor (Rf) |

| HPLC | Quantitative purity determination and isomer separation. | Retention Time (t_R) |

Advanced Mass Spectrometry for Identification of Reaction Intermediates and Degradation Products

Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), are invaluable for identifying reaction intermediates formed during the synthesis of this compound and for characterizing any degradation products that may form under various stress conditions. By inducing fragmentation of the parent ion, MS/MS experiments can provide structural information about the different parts of the molecule. This data is crucial for understanding reaction mechanisms and for assessing the stability of the final compound.

Structure Activity Relationship Sar Studies and Molecular Interactions of 7 Chloro 1h Indol 4 Ol Derivatives

Fundamental Design Principles for Modulating Molecular Interactions Based on the Substituted Indole (B1671886) Scaffold

The indole scaffold is a cornerstone in drug discovery, largely due to its structural versatility and its presence in numerous biologically active molecules. mdpi.com Its bicyclic aromatic structure, consisting of a fused benzene (B151609) and pyrrole (B145914) ring, allows it to participate in a variety of molecular interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The N-H group of the indole ring is a crucial hydrogen bond donor, an interaction that is often critical for anchoring a ligand to its biological target. nih.gov

The biological activities of indole-based compounds are profoundly influenced by the nature and position of substituents on the indole ring. mdpi.com The incorporation of different functional groups can significantly alter a compound's electronic properties, steric profile, and metabolic stability, thereby modulating its binding affinity and selectivity for a target. nih.govmdpi.com For instance, substitutions at the C2 and C3 positions are common strategies, as these sites are often synthetically accessible and project vectors into solvent-exposed regions or specific subpockets of a binding site. nih.govresearchgate.net Conversely, functionalization of the benzene portion of the indole core (positions C4 to C7) can be more challenging but offers a powerful method for optimizing ligand-target interactions. researchgate.net

Table 1: General Influence of Substituent Position on Indole Scaffold Interactions

| Position | Common Substituents | Typical Influence on Molecular Interactions | Reference |

|---|---|---|---|

| N1 | Alkyl, Aryl, Acyl | Modulates N-H hydrogen bonding potential; can introduce steric bulk or additional interaction points. | nih.gov |

| C2 | Carboxamides, Alkyls | Often involved in direct interactions with the target protein; can influence reactivity and metabolic stability. | nih.gov |

| C3 | Alkyl, Aryl, Heterocycles | A common point for derivatization to explore binding pockets and improve pharmacokinetic properties. | researchgate.net |

| C5 | Halogens, Nitro, Methoxy | Affects electronic properties of the ring system; can form specific interactions (e.g., halogen bonds) and influence overall lipophilicity. | nih.gov |

| C7 | Halogens, Alkyls | Can provide steric hindrance or engage in specific interactions, influencing selectivity and binding orientation. | researchgate.net |

The Definitive Role of C4-Hydroxyl and C7-Chlorine Substituents in Ligand-Target Recognition and Binding

The specific substitution pattern of 7-chloro-1H-indol-4-ol dictates a unique set of potential interactions crucial for ligand-target recognition. Accessing the C4 and C7 positions of an indole for functionalization is notoriously difficult, making scaffolds with this substitution pattern particularly valuable for exploring specific chemical space. researchgate.net

The C4-hydroxyl group is a key functional moiety capable of acting as both a hydrogen bond donor and acceptor. This dual capacity allows it to form strong, directional interactions with polar residues (e.g., aspartate, glutamate, serine) in a protein's active site. Its position on the benzene ring directs these potential interactions toward a distinct spatial region compared to substitutions on the pyrrole ring, providing a valuable vector for achieving target selectivity.

The C7-chlorine substituent plays a multifaceted role. As a halogen, it increases the lipophilicity of the molecule, which can enhance membrane permeability and hydrophobic interactions within a binding pocket. Furthermore, the chlorine atom can participate in halogen bonding—a noncovalent interaction between the electrophilic region of the halogen and a nucleophilic site (like a backbone carbonyl oxygen) on the target protein. This type of interaction can be highly directional and contribute significantly to binding affinity and selectivity. nih.gov The presence of a substituent at C7 can also provide a steric anchor, forcing the molecule into a specific conformation required for optimal binding. For example, related 7-chloro indole derivatives, such as 11-chloro-2,3,4,5-tetrahydro-1H- researchgate.netnih.govdiazepino[1,7-a]indole, have been identified as potent ligands for specific receptors, highlighting the importance of this substitution pattern for biological activity. wikipedia.org

Table 2: Contribution of Key Substituents in this compound to Target Binding

| Substituent | Position | Potential Molecular Interactions | Significance in Ligand Recognition |

|---|---|---|---|

| Hydroxyl (-OH) | C4 | Hydrogen Bond Donor, Hydrogen Bond Acceptor | Anchoring to polar residues; enhancing binding affinity and selectivity. |

| Chlorine (-Cl) | C7 | Hydrophobic Interactions, Halogen Bonding, Steric Influence | Improving lipophilicity; providing specific, directional interactions; orienting the ligand in the binding site. |

Strategic Approaches for Derivatization to Systematically Explore SAR Space

Systematic exploration of the SAR for this compound derivatives requires strategic chemical modifications at various positions on the indole scaffold. The goal is to generate a library of analogues that probes the effects of altering steric bulk, electronic properties, and hydrogen-bonding capacity.

Modification of the C4-Hydroxyl Group: The hydroxyl group can be converted to ethers (e.g., -OCH₃, -OCH₂Ph) or esters to investigate the importance of its hydrogen bond donating ability. Eliminating this capability while retaining a polar oxygen atom helps to deconvolute its role as a donor versus an acceptor.

Derivatization at the N1 Position: The indole nitrogen is a common site for derivatization. Alkylation or acylation can be used to probe the necessity of the N-H as a hydrogen bond donor and to introduce new functional groups that can explore different regions of the binding pocket. nih.gov

Functionalization at C2 and C3: While the core scaffold is defined by its C4 and C7 substituents, modifications at the C2 and C3 positions of the pyrrole ring are essential for comprehensive SAR studies. Introducing small alkyl groups, amides, or aryl rings at these positions can significantly impact potency and selectivity. nih.govresearchgate.net

Advanced C-H Functionalization: Modern synthetic methods, such as chelation-assisted C-H functionalization, provide powerful tools for directly modifying the indole core. researchgate.net For instance, directing group strategies can enable selective alkylation or arylation at positions that are otherwise unreactive, including C2 and C7. researchgate.net Similarly, iridium-catalyzed borylation can selectively introduce a boron species at the C7 position, which can then be converted to a wide range of other functional groups through subsequent cross-coupling reactions. researchgate.net These advanced methods allow for the synthesis of novel analogues that would be inaccessible through traditional routes.

Computational Methodologies to Predict and Analyze Molecular Interactions, including Docking Studies

Computational chemistry is an indispensable tool in modern drug discovery for predicting and analyzing the molecular interactions that underpin SAR. indexcopernicus.com For indole derivatives, a variety of in silico techniques are employed to rationalize experimental findings and guide the design of new compounds. nih.gov

Molecular Docking: This is one of the most common computational methods used to study ligand-target interactions. Docking algorithms predict the preferred orientation of a ligand (e.g., a this compound derivative) when bound to a target protein of known three-dimensional structure. nih.govnih.gov The results provide insights into key binding interactions, such as hydrogen bonds formed by the C4-hydroxyl group or halogen bonds from the C7-chlorine. These predicted poses help to explain why certain derivatives are more potent than others and guide the design of new analogues with improved complementarity to the active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters), a statistical model can be built to predict the activity of untested analogues. This approach is particularly useful for prioritizing which compounds to synthesize and test, thereby accelerating the optimization process. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-target complex over time. mdpi.com While docking provides a static snapshot, MD simulations can assess the stability of the predicted binding pose and characterize the flexibility of both the ligand and the protein. This method can reveal subtle conformational changes and the role of water molecules in mediating interactions, offering a more detailed and accurate picture of the binding event. mdpi.com

Table 3: Application of Computational Methods in SAR Studies of Indole Derivatives

| Methodology | Purpose | Insights Gained | Reference |

|---|---|---|---|

| Molecular Docking | Predicts the binding pose and orientation of a ligand within a target's active site. | Identification of key hydrogen bonds, hydrophobic interactions, and halogen bonds; rationalization of SAR. | nih.govnih.gov |

| QSAR | Correlates chemical structure with biological activity to predict the potency of new analogues. | Prioritization of synthetic targets; identification of key physicochemical properties for activity. | nih.govnih.gov |

| MD Simulations | Simulates the dynamic behavior of the ligand-protein complex over time. | Assessment of binding pose stability; analysis of conformational changes and the role of solvent. | mdpi.com |

Future Research Directions and Outlook for 7 Chloro 1h Indol 4 Ol Chemistry

Development of Novel Synthetic Strategies for Enhanced Efficiency, Atom Economy, and Sustainability

Future research will likely focus on developing novel synthetic routes to 7-chloro-1H-indol-4-ol and its derivatives that are more efficient, atom-economical, and environmentally sustainable. Current synthetic methodologies for substituted indoles often involve multi-step sequences with harsh reaction conditions and the generation of significant waste.

Key areas for advancement include:

Catalytic C-H Functionalization: Direct, late-stage functionalization of the indole (B1671886) core is a rapidly developing area. Future strategies could involve the use of transition metal catalysts (e.g., palladium, rhodium, copper) to selectively introduce the chloro and hydroxyl groups onto a pre-formed indole scaffold, or to build the substituted indole from simpler precursors in a more convergent manner. This approach would significantly improve atom economy by reducing the need for protecting groups and stoichiometric reagents.

Flow Chemistry and Microreactor Technology: The use of continuous flow reactors can offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of functionalized indoles. Future work could explore the translation of known indole syntheses to flow conditions, enabling more efficient and reproducible production of this compound.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis of this compound could offer a highly selective and environmentally friendly alternative to traditional chemical methods. Research in this area might focus on identifying or engineering enzymes capable of regioselective halogenation or hydroxylation of indole precursors.

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Potential Advantages | Potential Challenges |

| Catalytic C-H Functionalization | High atom economy, reduced step count, access to novel derivatives. | Catalyst cost and toxicity, regioselectivity control. |

| Flow Chemistry | Improved safety and scalability, precise reaction control. | Initial setup cost, potential for clogging with solid byproducts. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. | Enzyme availability and stability, substrate scope limitations. |

Exploration of Undiscovered Reactivity Profiles and Transformative Pathways

The interplay between the electron-withdrawing chlorine atom at the C7 position and the electron-donating hydroxyl group at the C4 position is expected to impart a unique reactivity profile to this compound. Future research should aim to systematically explore this reactivity.

Potential areas of investigation include:

Electrophilic Aromatic Substitution: While the C3 position of the indole ring is typically the most nucleophilic, the electronic effects of the substituents in this compound could alter this reactivity. Systematic studies on electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) will be crucial to map out its reactivity and enable the synthesis of more complex derivatives.

Metal-Catalyzed Cross-Coupling Reactions: The chlorine atom at C7 provides a handle for various metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations would allow for the introduction of a wide range of substituents at this position, leading to the generation of diverse molecular architectures.

Reactions of the Hydroxyl Group: The hydroxyl group at C4 can be a site for various transformations, including O-alkylation, O-acylation, and conversion to other functional groups. Exploring these reactions will be key to creating a library of derivatives with modified properties.

Cycloaddition Reactions: The pyrrole (B145914) ring of indoles can participate in cycloaddition reactions. Investigating the propensity of this compound to undergo such reactions could lead to the synthesis of novel polycyclic and heterocyclic systems.

Application of Advanced Computational Modeling for Deeper Mechanistic Understanding and Rational Design

Computational chemistry offers a powerful tool to predict and understand the properties and reactivity of molecules like this compound. Future research should leverage these methods for a deeper mechanistic understanding and to guide the rational design of new derivatives.

Specific applications of computational modeling could include:

Density Functional Theory (DFT) Calculations: DFT can be used to calculate the electron density distribution, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential of this compound. rsc.org These calculations can provide insights into the most reactive sites for electrophilic and nucleophilic attack and help to rationalize experimentally observed reactivity. acs.orgniscpr.res.in

Transition State Modeling: For key reactions, computational modeling of transition states can elucidate reaction mechanisms and predict the stereochemical outcomes of reactions. This understanding is crucial for the development of new and improved synthetic methods.

In Silico Screening: Computational docking studies could be employed to predict the binding affinity of this compound and its virtual derivatives to various biological targets, thereby guiding the synthesis of compounds with potential therapeutic applications.

Table 2: Potential Computational Chemistry Applications

| Computational Method | Application | Expected Outcome |

| Density Functional Theory (DFT) | Electronic structure analysis | Prediction of reactivity, spectroscopic properties, and thermodynamic stability. rsc.org |

| Transition State Modeling | Mechanistic investigation | Elucidation of reaction pathways and prediction of product selectivity. |

| Molecular Docking | Virtual screening | Identification of potential biological targets and rational design of bioactive molecules. |

Integration with High-Throughput Methodologies and Combinatorial Chemistry for Chemical Space Exploration

The scaffold of this compound is well-suited for the application of high-throughput synthesis and combinatorial chemistry to rapidly generate large libraries of related compounds. This approach is invaluable for exploring the chemical space around this core structure and identifying molecules with desired properties.

Future research in this area could involve:

Solid-Phase Synthesis: Developing a solid-phase synthesis route for this compound would enable the parallel synthesis of a large number of derivatives. By attaching the indole core to a solid support, reagents and byproducts can be easily removed by filtration, streamlining the synthetic process.

Diversity-Oriented Synthesis (DOS): DOS strategies aim to generate structurally diverse and complex molecules from a common starting material. Applying DOS principles to this compound could lead to the discovery of novel scaffolds with unique biological activities. nih.gov

Automated Synthesis Platforms: The use of automated synthesis platforms can significantly accelerate the generation of compound libraries. nih.gov Integrating the synthesis of this compound derivatives with such platforms would allow for the rapid exploration of a vast chemical space.

The systematic exploration of the chemistry of this compound, guided by the principles of green chemistry, modern synthetic methodologies, computational modeling, and high-throughput techniques, holds the potential to unlock new scientific discoveries and applications. The insights gained from such research will not only expand our understanding of indole chemistry but also pave the way for the development of novel functional molecules.

Q & A

Q. What are the established synthetic routes for 7-chloro-1H-indol-4-ol, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves electrophilic chlorination of the indole backbone. Common chlorinating agents include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅), with reaction temperatures optimized between 60–80°C to minimize side reactions. Solvent choice (e.g., dichloromethane or tetrahydrofuran) and stoichiometric ratios of reagents are critical for achieving >80% yield . A table summarizing key parameters:

| Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| SOCl₂ | DCM | 70 | 85 | 98 |

| PCl₅ | THF | 60 | 78 | 95 |

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

Structural confirmation requires a combination of:

Q. What are common impurities in synthesized this compound, and how are they detected?

Residual solvents (e.g., DCM) and by-products (e.g., dichloroindoles) are typical impurities. Detection methods include:

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity during chlorination?

Regioselectivity is influenced by steric and electronic factors. Computational modeling (DFT calculations) predicts preferential chlorination at the 7-position due to electron-donating effects of the 4-hydroxyl group. Experimental validation using kinetic studies (monitored via in-situ IR) confirms that lower temperatures (≤60°C) favor regioselectivity over competing pathways .

Q. How should researchers resolve contradictions between in vitro biological activity and computational docking predictions?

Discrepancies often arise from solvent effects or protein flexibility. A stepwise approach includes:

Binding Assays : Surface plasmon resonance (SPR) to measure binding affinity (K).

Molecular Dynamics Simulations : Assess ligand-protein interactions over 100 ns trajectories.

Metabolic Stability Tests : Evaluate compound degradation in liver microsomes.

For example, if in vitro assays show low activity despite strong docking scores, check for off-target interactions using proteome-wide screening .

Q. What strategies are recommended for crystallizing this compound, and how can SHELX refine challenging datasets?

Crystallization in mixed solvents (e.g., ethanol/water) at 4°C yields needle-like crystals. For refinement:

- Use SHELXL for high-resolution data (≤1.0 Å) to model hydrogen bonding (e.g., O-H⋯N interactions).

- For twinned crystals, apply the TWIN command in SHELXL with a BASF parameter to correct for overlapping reflections .

Methodological Notes

- Data Contradiction Analysis : Apply triangulation by cross-referencing experimental data (e.g., NMR, HPLC) with computational results. For instance, conflicting solubility data may arise from polymorphic forms; use powder XRD to identify crystalline phases .

- Ethical Reporting : Follow journal guidelines (e.g., Beilstein Journal) to disclose synthetic protocols in the main text and raw spectral data in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.